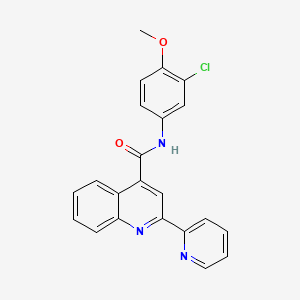

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Beschreibung

N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a 3-chloro-4-methoxyphenyl group attached via the carboxamide moiety. This compound combines structural motifs associated with antibacterial, kinase inhibitory, and cytochrome P450 modulation activities, as observed in related analogs .

Eigenschaften

Molekularformel |

C22H16ClN3O2 |

|---|---|

Molekulargewicht |

389.8 g/mol |

IUPAC-Name |

N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H16ClN3O2/c1-28-21-10-9-14(12-17(21)23)25-22(27)16-13-20(19-8-4-5-11-24-19)26-18-7-3-2-6-15(16)18/h2-13H,1H3,(H,25,27) |

InChI-Schlüssel |

NXOSQBZBJDRBDH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Approaches

The quinoline skeleton is traditionally constructed via the Friedländer synthesis , which involves condensation of an aminobenzaldehyde with a ketone. For 2-pyridyl substitution, 2-acetylpyridine reacts with 2-aminobenzaldehyde derivatives under acidic conditions.

Example Procedure (Adapted from):

-

Combine 2-aminobenzaldehyde (1.0 eq) and 2-acetylpyridine (1.2 eq) in ethanol.

-

Add Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) as a catalyst.

-

Reflux at 80°C for 6 hours under solvent-free conditions.

-

Isolate 2-(pyridin-2-yl)quinoline-4-carboxylic acid via recrystallization (ethanol/water).

Cross-Coupling Strategies

Modern methods employ Suzuki-Miyaura coupling to introduce the pyridyl group post-cyclization. A 2-bromoquinoline-4-carboxylic acid intermediate reacts with pyridin-2-ylboronic acid under palladium catalysis.

Key Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2.0 eq).

-

Solvent: DME/H₂O (4:1).

-

Temperature: 90°C, 12 hours.

Carboxamide Formation

Acid Chloride Route

The carboxylic acid is activated to its acyl chloride for amide coupling:

Step 1: Synthesis of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride

-

Reflux 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in dry toluene.

-

Remove excess SOCl₂ under reduced pressure.

Step 2: Amidation with 3-Chloro-4-methoxyaniline

Direct Coupling Using Carbodiimides

Alternative activation with EDC/HOBt avoids handling corrosive acyl chlorides:

-

Mix 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

-

Add 3-chloro-4-methoxyaniline (1.1 eq) and stir at RT for 24 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Purification and Characterization

Crystallization Techniques

Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (d, 1H, pyridyl-H), 8.45 (s, 1H, quinoline-H), 7.89–7.40 (m, 8H, aromatic), 3.93 (s, 3H, OCH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Route | 82–88 | >99 | High scalability |

| EDC/HOBt Coupling | 75–80 | 98 | Avoids SOCl₂ |

| Suzuki Coupling | 70–75 | 97 | Regioselective pyridyl introduction |

Challenges and Optimization

-

Regioselectivity : Competing substitution at quinoline positions 2 and 4 is mitigated using sterically hindered catalysts.

-

Byproduct Formation : Excess thionyl chloride leads to over-chlorination; stoichiometric control is critical.

-

Solvent Choice : Polar aprotic solvents (DMF, NMP) improve reaction homogeneity but complicate purification .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(3-Chlor-4-methoxyphenyl)-2-(pyridin-2-yl)chinolin-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als Inhibitor bestimmter Enzyme oder Rezeptoren untersucht.

Medizin: Auf seine möglichen therapeutischen Wirkungen untersucht, einschließlich Antikrebs- und entzündungshemmender Eigenschaften.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie Fluoreszenz, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Chlor-4-methoxyphenyl)-2-(pyridin-2-yl)chinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder an allosterische Stellen bindet und so den Zugang des Substrats blockiert oder die Enzymkonformation verändert. Im Fall der Rezeptorinteraktion kann sie als Agonist oder Antagonist wirken und die Aktivität des Rezeptors und die nachgeschalteten Signalwege modulieren.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamides:

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : Chlorinated derivatives (e.g., Y203-8013) exhibit higher logP values (~6.7) compared to hydroxylated analogs (~3.5), suggesting that chloro groups enhance membrane permeability but may reduce solubility .

- Substituent Position : Pyridin-2-yl substitution (as in the target compound) may confer distinct binding interactions compared to pyridin-3-yl or pyridin-4-yl analogs, as seen in cytochrome P450 binding studies .

Key Observations :

Biologische Aktivität

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, with a focus on its potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is C22H16ClN3O2, with a molecular weight of approximately 389.8 g/mol. The compound features a quinoline core linked to a pyridine ring and various substituents on the phenyl group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its reactivity and biological activity compared to other similar compounds.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . Similar quinoline derivatives have shown the ability to inhibit tumor cell proliferation by interacting with DNA or proteins, leading to enzyme inhibition or receptor antagonism.

A study demonstrated that certain quinoline derivatives significantly inhibited nitric oxide production in macrophage cells stimulated by lipopolysaccharides, suggesting potential anti-inflammatory effects that could complement anticancer activity.

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties . Compounds with similar structures have been observed to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Aminobenzothiazole | Contains benzothiazole moiety | Anticancer activity |

| 3-Arylquinoline Derivatives | Varying aryl substitutions | Anti-inflammatory properties |

| Quinazolinone Derivatives | Includes quinazolinone core | Antimicrobial activity |

| 4-Methylquinoline | Methyl substitution on quinoline | Antiviral properties |

This compound stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Inhibition of Photosynthetic Electron Transport : A study tested various substituted quinoline carboxamides for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some derivatives showed promising results, indicating potential applications in agricultural biochemistry .

- Antimycobacterial Activity : Research on substituted quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid. This suggests that this compound could also be explored for its antimycobacterial properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.